

Methohexital Sodium: Application Notes and Protocols for Electroconvulsive Therapy Research

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Compound of Interest

Compound Name: *Methohexital sodium*

Cat. No.: *B1676397*

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These application notes provide a comprehensive overview of **methohexital sodium** as an anesthetic agent in the context of electroconvulsive therapy (ECT) research. This document includes detailed protocols, comparative data, and workflow diagrams to guide experimental design and application.

Introduction

Methohexital sodium, an ultra-short-acting barbiturate, is widely regarded as a first-line anesthetic agent for electroconvulsive therapy (ECT).^{[1][2][3]} Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.^{[4][5]} This action results in a rapid onset of anesthesia and a short duration of action, which are desirable characteristics for ECT procedures.^{[2][4][5]} Methohexital is often preferred due to its established safety record, efficacy, and cost-effectiveness.^[2] Furthermore, it is known to increase ictal activity, which may be beneficial for the therapeutic effects of ECT.^[2]

Comparative Efficacy and Effects

The selection of an anesthetic agent for ECT is critical as it can influence seizure duration, hemodynamic stability, and post-procedural recovery. Research has extensively compared

methohexital to other agents, primarily propofol and ketamine.

Seizure Duration

Adequate seizure duration is considered a key factor in the efficacy of ECT.[\[2\]](#) Methohexital has been shown to be associated with longer seizure durations compared to propofol.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Comparative Seizure Duration with Different Anesthetic Agents

Anesthetic Agent	Motor Seizure Duration (seconds, mean \pm SEM)	EEG Seizure Duration (seconds, mean \pm SEM)	Study Population
Methohexital	39 \pm 1.5	61 \pm 3.0	13 adult outpatients [6]
Propofol	34 \pm 1.6	52 \pm 2.9	13 adult outpatients [6]
Methohexital	30.9 \pm 2.8	Not Reported	15 patients [7]
Propofol	17.9 \pm 2.5	Not Reported	15 patients [7]
Methohexital	44.1 (SD 17.9)	Not Reported	Not Specified [2]
Propofol	29.7 (SD 8.5)	Not Reported	Not Specified [2]

Hemodynamic Response

ECT can induce significant cardiovascular changes. The choice of anesthetic can modulate these effects. Propofol has been associated with greater hemodynamic stability compared to methohexital.[\[6\]](#)[\[7\]](#)

Table 2: Hemodynamic Changes Associated with Anesthetic Agents in ECT

Anesthetic Agent	Maximum Increase in Systolic Blood Pressure (mmHg, mean \pm SEM)	Heart Rate	Study Population
Methohexital	26.7 \pm 4.5	Consistently higher	15 patients[7]
Propofol	2.1 \pm 2.9	Consistently lower	15 patients[7]

Recovery and Cognitive Effects

Post-procedural recovery and cognitive side effects are important considerations. While awakening times may be similar between methohexital and propofol, some studies suggest improved cognitive recovery with propofol.[6] Conversely, reorientation time has been found to be faster with methohexital compared to ketamine.[8]

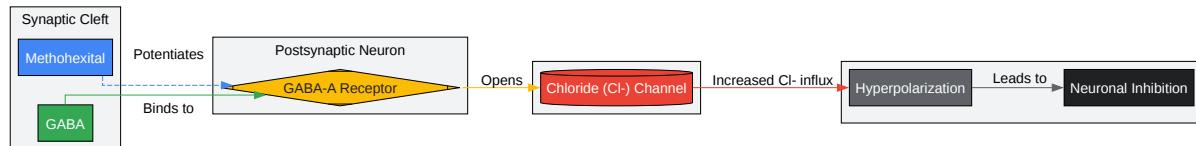
Table 3: Recovery and Reorientation Times

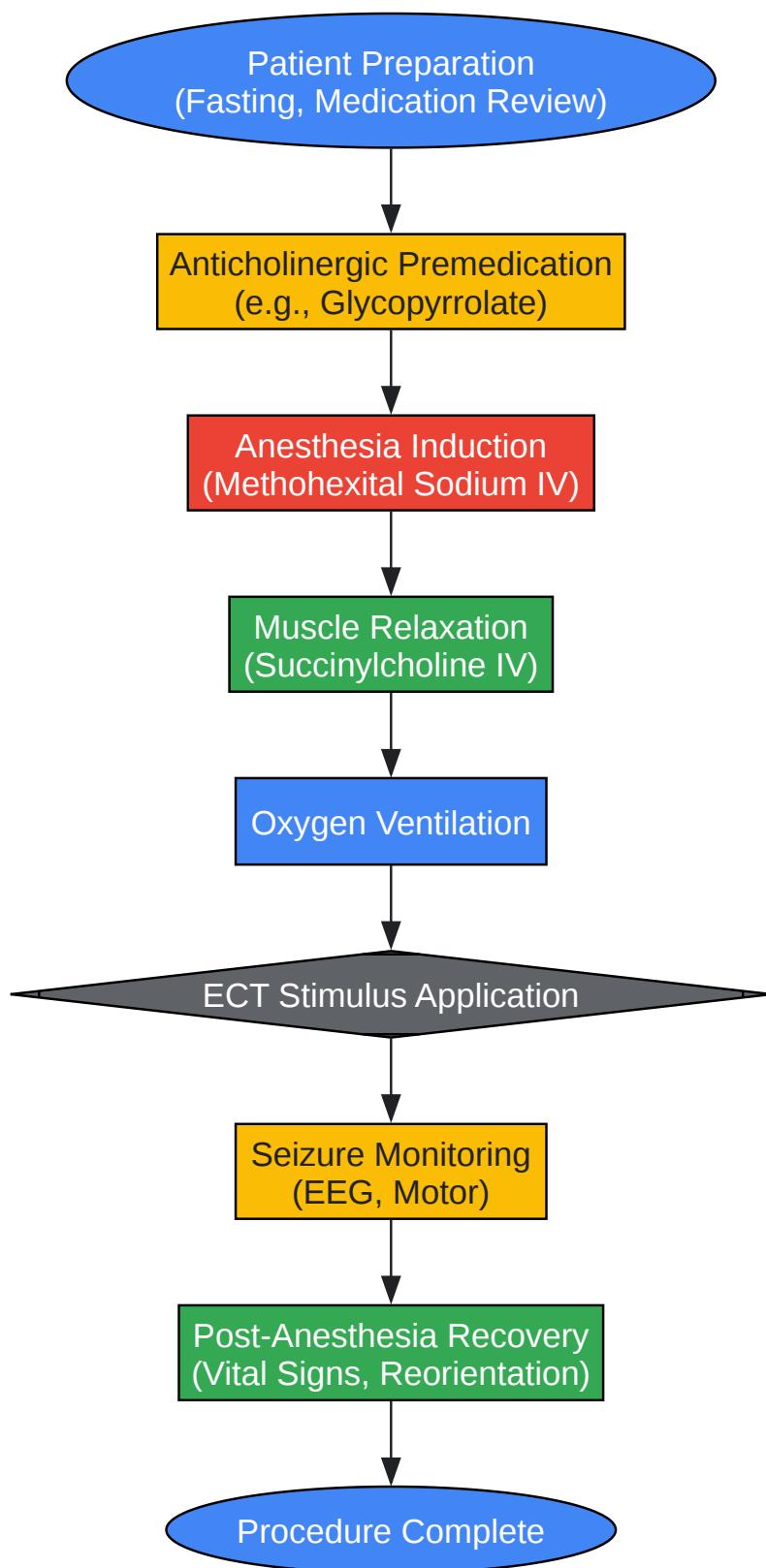
Anesthetic Agent	Reorientation Time	Cognitive Recovery	Study Population
Methohexital	Faster (P = 0.007)	-	20 patients (crossover design)[8]
Ketamine	Slower	Faster post-treatment reorientation may suggest lower cognitive side effects	36 patients (retrospective)[9]
Methohexital	-	Less favorable	13 adult outpatients[6]
Propofol	-	More favorable	13 adult outpatients[6]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Methohexital

Methohexital enhances the effect of GABA on the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.



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